molecular formula C19H19N5O2S B2492011 N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 899965-21-0

N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2492011
CAS No.: 899965-21-0
M. Wt: 381.45
InChI Key: FBLWISYPTXYILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.45. The purity is usually 95%.
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Biological Activity

N-(3-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C19H19N5O2S
  • Molecular Weight : 381.45 g/mol

This compound features a triazole ring, which is known for its diverse biological properties.

Research indicates that compounds containing triazole moieties often exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, they may inhibit mitogen-activated protein kinases (MAPKs), which are crucial for cell signaling pathways associated with growth and survival.
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells. This is evidenced by increased annexin V-FITC positivity in treated MDA-MB-231 cell lines, indicating a significant rise in apoptotic cells compared to controls .
  • Antibacterial Activity : The compound also exhibits antibacterial properties, potentially interfering with bacterial growth by targeting specific metabolic pathways .

Anticancer Activity

A notable study evaluated the anticancer efficacy of the compound against various cancer cell lines. Key findings include:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), A375 (melanoma), and others.
  • Mechanism : The compound was shown to induce apoptosis and autophagy, leading to significant reductions in tumor growth in vivo models.
Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2310.18Apoptosis induction
A3750.22Autophagy and apoptosis

Enzyme Inhibition

The compound has been tested for its ability to inhibit carbonic anhydrases (CAs), particularly CA IX and CA II:

EnzymeIC50 (nM)Selectivity
CA IX10.93 - 25.06High selectivity over CA II
CA II1.55 - 3.92Lower selectivity

Case Studies

  • In Vivo Studies : In a xenograft model using A375 cells, treatment with the compound resulted in a significant decrease in tumor volume compared to untreated controls.
  • Mechanistic Studies : Further investigations revealed that the compound's ability to induce apoptosis was linked to the activation of caspase pathways, specifically caspase-3 and caspase-9.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-12-5-3-7-15(9-12)18-22-23-19(24(18)20)27-11-17(26)21-16-8-4-6-14(10-16)13(2)25/h3-10H,11,20H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLWISYPTXYILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.